molecular formula C21H16ClN3OS B11291953 2-(4-Chlorophenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

2-(4-Chlorophenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B11291953
M. Wt: 393.9 g/mol
InChI Key: RMCOUNYQUWQADV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that features a chlorophenyl group, a thiazolopyridine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazolopyridine core, followed by the introduction of the chlorophenyl group and the acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and automated systems to maintain consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.

Scientific Research Applications

2-(4-Chlorophenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
  • Methyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Uniqueness

2-(4-Chlorophenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a thiazolopyridine moiety. This unique structure may confer distinct properties, such as enhanced biological activity or stability, compared to similar compounds.

Properties

Molecular Formula

C21H16ClN3OS

Molecular Weight

393.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H16ClN3OS/c1-13-4-7-15(20-25-17-3-2-10-23-21(17)27-20)12-18(13)24-19(26)11-14-5-8-16(22)9-6-14/h2-10,12H,11H2,1H3,(H,24,26)

InChI Key

RMCOUNYQUWQADV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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